N-(4-Methoxybenzyl)-N-methylamine

Catalog No.
S1973064
CAS No.
702-24-9
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzyl)-N-methylamine

CAS Number

702-24-9

Product Name

N-(4-Methoxybenzyl)-N-methylamine

IUPAC Name

1-(4-methoxyphenyl)-N-methylmethanamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

AIJFPNKGGAPZFJ-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)OC

Canonical SMILES

CNCC1=CC=C(C=C1)OC

Synthesis of Functionalized Organopolyphosphazenes

Scientific Field: Organic Chemistry

Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in the synthesis of functionalized organopolyphosphazenes . Organopolyphosphazenes are a class of polymers that have been studied for various applications, including biomedical applications.

Synthesis of Analogs of Myoseverin

Scientific Field: Medicinal Chemistry

Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in the synthesis of analogs of myoseverin . Myoseverin is a molecule that has been studied for its antiproliferative activities, meaning it can inhibit cell growth.

Deprotection Procedures of Amino Protecting Groups

Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .

It’s also important to mention that the safety and handling of this compound are crucial. It’s known to be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .

N-(4-Methoxybenzyl)-N-methylamine (also known as 4-Methoxy-N-methylbenzylamine) is a small organic molecule with the chemical formula C9H13NO []. Limited information is available on its natural occurrence or specific applications in scientific research. However, its structure suggests potential for further investigation due to the presence of a methoxy (CH3O) group and a benzylamine (C6H5CH2NH2) moiety, both of which are found in various biologically active molecules [].


Molecular Structure Analysis

The key features of N-(4-Methoxybenzyl)-N-methylamine's structure include:

  • Aromatic ring: The molecule contains a benzene ring (C6H6) with a methoxy group attached at the para (4th) position. The methoxy group is an electron-donating group, which can influence the reactivity of the molecule [].
  • Primary amine: The molecule also possesses a primary amine group (NH2) attached to the benzyl (C6H5CH2) chain. Primary amines can participate in various reactions such as acylation and alkylation.
  • Methyl group: A methyl group (CH3) is bonded directly to the nitrogen atom of the amine group. This can affect the compound's solubility and basicity.

Chemical Reactions Analysis

While specific reactions involving N-(4-Methoxybenzyl)-N-methylamine haven't been extensively documented in scientific literature, based on its functional groups, some potential reactions are:

  • Acylation: The primary amine group can react with acyl chlorides or anhydrides to form amides.

Example:

N-(4-Methoxybenzyl)-N-methylamine + CH3COCl (acetyl chloride) -> N-(4-Methoxybenzyl)-N-methyl-acetamide + HCl (hydrochloric acid)

  • Alkylation: The amine group can also react with alkylating agents to form secondary amines.

Example:

N-(4-Methoxybenzyl)-N-methylamine + CH3I (methyl iodide) -> N,N-Dimethyl-N-(4-methoxybenzyl)amine + HI (hydrogen iodide)


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or low melting point solid at room temperature.
  • Solubility: Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane due to the presence of the aromatic ring and the amine group.
  • Solubility in water: Might have some solubility in water due to the presence of the polar amine group. However, the hydrophobic aromatic ring could decrease water solubility.

Currently, there is no scientific research readily available detailing a specific mechanism of action for N-(4-Methoxybenzyl)-N-methylamine.

As with any unknown compound, it is advisable to handle N-(4-Methoxybenzyl)-N-methylamine with caution due to lack of specific safety data. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.

N-(4-Methoxybenzyl)-N-methylamine exhibits interesting reactivity in chemical synthesis. Notably, it can participate in reactions with various amines, leading to significant transformations. For example, research indicates that the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine results in the replacement of the methoxy group with an alkylamino group. Additionally, using piperidine can yield a bis-(4-methoxybenzyl)pyridine compound.

The compound's reactivity is also highlighted in studies involving its derivatives, which have been characterized using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Research into the biological activity of N-(4-Methoxybenzyl)-N-methylamine and its derivatives has shown potential therapeutic applications. Some derivatives have been evaluated for their anti-inflammatory properties and neurotrophic effects. For instance, compounds derived from similar structures have demonstrated the ability to inhibit lipopolysaccharide-stimulated production of nitric oxide in microglial cells, indicating potential applications in treating neurodegenerative diseases .

The synthesis of N-(4-Methoxybenzyl)-N-methylamine can be achieved through several methods. One common approach involves the N-methylation of 4-methoxybenzylamine using methyl iodide or other methylating agents. Additionally, studies have explored catalytic methods for N-methylation, utilizing nickel-zinc catalysts to enhance reaction efficiency .

General Procedure for Synthesis

  • Starting Materials: 4-Methoxybenzylamine and a methylating agent (e.g., methyl iodide).
  • Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent.
  • Workup: The product is purified through distillation or chromatography.

N-(4-Methoxybenzyl)-N-methylamine finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds.
  • Chemical Synthesis: Utilized in the development of novel organic molecules with specific functional properties.
  • Research: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its biological activity .

Studies on N-(4-Methoxybenzyl)-N-methylamine have focused on its interactions with biological systems and other chemical entities. These interactions are crucial for understanding its pharmacokinetics and potential side effects when used as a pharmaceutical agent. Research has indicated that certain derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions like neuroinflammation .

Several compounds share structural similarities with N-(4-Methoxybenzyl)-N-methylamine, making them relevant for comparison:

Compound NameStructure FeaturesUnique Properties
N,N-Dimethyl-4-methoxybenzylamineSimilar amine structureHigher lipophilicity
N-(3-Methoxybenzyl)-N-methylamineDifferent methoxy positionPotentially different biological activity
4-Methoxy-N-ethylbenzylamineEthyl instead of methyl groupAltered reactivity

These compounds differ primarily in their substitution patterns on the benzyl ring or their alkyl chain length, which can significantly affect their chemical reactivity and biological activity.

The reductive amination of 4-methoxybenzaldehyde with methylamine represents the most prevalent synthetic approach for producing N-(4-Methoxybenzyl)-N-methylamine [1] [2]. This methodology proceeds through the formation of an intermediate imine species, followed by selective reduction to yield the desired secondary amine product [3].

The fundamental mechanism involves initial nucleophilic attack of methylamine on the carbonyl carbon of 4-methoxybenzaldehyde, forming a hemiaminal intermediate [4]. Subsequent dehydration yields the corresponding N-methylimine, which undergoes reduction to produce N-(4-Methoxybenzyl)-N-methylamine [5]. The reaction demonstrates excellent chemoselectivity when appropriate reducing agents are employed, with conversion rates typically exceeding 85-95% [6].

Sodium Borohydride-Mediated Protocols

Sodium borohydride (NaBH4) has emerged as a highly effective reducing agent for this transformation [7]. The optimized reaction conditions typically involve the use of protic solvents such as methanol or ethanol, with reaction temperatures maintained between 0-25°C [8]. The reducing agent is generally introduced after sufficient time has been allowed for complete imine formation, preventing competitive reduction of the aldehyde starting material [5].

Detailed kinetic studies reveal that the reaction proceeds with first-order kinetics with respect to both the imine intermediate and the reducing agent [6]. The activation energy for the reduction step has been determined to be approximately 35-40 kJ/mol, indicating a relatively facile transformation under mild conditions [8].

Advanced Reducing Systems

Sodium cyanoborohydride (NaCNBH3) offers enhanced selectivity compared to conventional sodium borohydride systems [5]. This reagent demonstrates superior compatibility with aqueous reaction media and exhibits reduced sensitivity to moisture, making it particularly suitable for large-scale applications [4]. The electron-withdrawing cyanide group moderates the reducing power, enabling selective reduction of the iminium intermediate while leaving the aldehyde functionality intact [9].

Sodium triacetoxyborohydride (STAB) provides an alternative approach, particularly effective in non-protic solvents such as 1,2-dichloroethane or dichloromethane [10] [4]. This reagent offers enhanced selectivity for imine reduction and demonstrates excellent functional group tolerance [8].

Catalytic Hydrogenation Approaches with Transition Metal Catalysts

Transition metal-catalyzed hydrogenation represents a sophisticated alternative for N-(4-Methoxybenzyl)-N-methylamine synthesis, offering enhanced atom economy and reduced waste generation [11] [12].

Rhodium-Based Catalyst Systems

Rhodium complexes demonstrate exceptional activity for the reductive amination of 4-methoxybenzaldehyde derivatives [13]. The rhodium/SulfoXantphos catalyst system exhibits remarkable efficiency under mild reaction conditions, with reaction temperatures of 100-150°C and hydrogen pressures of 50-150 bar [14]. Quantitative yields of N-(4-Methoxybenzyl)-N-methylamine can be achieved within 2-6 hours under optimized conditions [15].

The mechanism involves initial coordination of both the aldehyde substrate and methylamine to the rhodium center, followed by hydrogen activation and subsequent hydride transfer to the iminium intermediate [16]. The catalyst demonstrates excellent selectivity, with aldol condensation side reactions effectively suppressed through appropriate temperature and pressure control [14].

Palladium and Platinum Catalysts

Supported palladium catalysts on carbon (Pd/C) provide an economical alternative for reductive amination processes [12] [17]. These heterogeneous systems operate effectively at atmospheric pressure with hydrogen gas, offering significant operational advantages for industrial applications [18]. The reaction proceeds smoothly at temperatures of 50-80°C, with conversion rates typically exceeding 90% within 4-8 hours [19].

Platinum-based catalysts demonstrate superior activity for challenging substrates, particularly those containing electron-withdrawing substituents [19]. The Pt/C system exhibits excellent functional group tolerance and maintains high selectivity even under elevated reaction temperatures [12].

Cobalt and Copper Catalyst Systems

Earth-abundant metal catalysts have garnered significant attention due to their economic advantages and environmental sustainability [11] [20]. Cobalt-containing composites, prepared through decomposition of cobalt(II) complexes on aerosil supports, demonstrate remarkable activity for reductive amination reactions [11]. Under optimized conditions (150°C, 150 bar H2), quantitative yields of N-(4-Methoxybenzyl)-N-methylamine can be achieved [11].

Copper-based catalysts offer unique advantages for asymmetric transformations [20]. The Cu(OAc)2/(S,S)-Ph-BPE system demonstrates excellent enantioselectivity when chiral starting materials are employed, opening pathways to enantioenriched amine products [20].

Solvent Effects and Reaction Medium Optimization

The choice of reaction medium profoundly influences both the reaction rate and selectivity in N-(4-Methoxybenzyl)-N-methylamine synthesis [21] [22].

Protic Solvent Systems

Methanol and ethanol represent the most widely employed solvents for reductive amination processes [22] [23]. These protic solvents facilitate imine formation through their ability to stabilize intermediate species while providing the necessary polarity for effective solvation of ionic intermediates [3].

Systematic studies demonstrate that methanol provides optimal balance between reaction rate and selectivity [22]. The hydrogen-bonding capability of methanol stabilizes the transition state for imine formation, reducing the activation energy from 45 kJ/mol in non-polar solvents to approximately 35 kJ/mol [23].

Aprotic Solvent Effects

Dichloromethane and 1,2-dichloroethane offer advantages when moisture-sensitive reducing agents such as sodium triacetoxyborohydride are employed [10]. These solvents provide excellent solvation for organic substrates while maintaining compatibility with hydride-based reducing systems [8].

Tetrahydrofuran (THF) demonstrates unique properties for reductive amination reactions [6]. The coordinating ability of THF can modulate catalyst activity in transition metal-catalyzed systems, often leading to enhanced selectivity [6]. Reaction rates in THF are typically 20-30% higher compared to alcoholic solvents under comparable conditions [22].

Mixed Solvent Systems

Binary solvent mixtures offer opportunities for fine-tuning reaction parameters [24]. The ethylene glycol monomethyl ether (EGME)/water system demonstrates remarkable efficiency for palladium-catalyzed processes [24]. Optimal performance is achieved with water content in the 25-50% volume range, providing enhanced catalyst stability while maintaining high reaction rates [24].

The key mechanistic insight involves water-mediated stabilization of palladium intermediates, preventing catalyst deactivation through aggregation or precipitation [24]. This approach enables catalyst recycling and reduces overall process costs [24].

Green Chemistry Alternatives: Aqueous-Phase Synthesis Strategies

Environmental considerations have driven the development of water-based synthetic methodologies for N-(4-Methoxybenzyl)-N-methylamine production [15] [25] [26].

Aqueous Ammonia Systems

The utilization of aqueous ammonia solutions represents a significant advancement in green chemistry approaches [15]. Rhodium on alumina catalysts demonstrate exceptional performance in aqueous media, achieving 92% selectivity for primary amine products within 2 hours at 80°C [15]. The reaction proceeds through an imine intermediate, although direct detection proves challenging due to the highly reactive nature of these species [15].

The aqueous system offers several advantages including enhanced safety profiles, reduced volatile organic compound emissions, and simplified product isolation procedures [15]. Temperature optimization studies reveal that reaction rates increase exponentially with temperature, following Arrhenius kinetics with an activation energy of 42 kJ/mol [15].

Microemulsion Technology

Microemulsion systems represent an innovative approach for combining the advantages of homogeneous catalysis with effective catalyst separation [14] [13]. These thermoreversible multiphase systems enable efficient catalyst recycling while maintaining high reaction rates [14].

The rhodium/SulfoXantphos catalyst system in aqueous microemulsion demonstrates remarkable performance for long-chain aldehyde substrates [14]. Selectivity improvements of 15-20% are achieved compared to conventional organic solvent systems, attributed to suppressed aldol condensation reactions in the aqueous phase [14].

Electrochemical Approaches

Recent developments in electrochemical reductive amination offer compelling alternatives to traditional chemical reducing agents [25]. Palladium electrodes demonstrate high efficiency for benzaldehyde derivatives, achieving Faradaic efficiencies exceeding 80% under neutral aqueous conditions [25].

The electrochemical approach proceeds through formation of oxime intermediates, which undergo subsequent reduction to yield the desired amine products [25]. This methodology eliminates the need for stoichiometric reducing agents and enables precise control over reaction selectivity through potential modulation [25].

Purification Techniques and Yield Maximization Protocols

Effective purification strategies are essential for obtaining high-purity N-(4-Methoxybenzyl)-N-methylamine and maximizing overall process yields [27] [28].

Chromatographic Purification Methods

Flash column chromatography represents the most versatile approach for amine purification [28]. The basic nature of N-(4-Methoxybenzyl)-N-methylamine necessitates careful selection of stationary and mobile phases to prevent unwanted interactions with acidic silica gel surfaces [28].

Normal-phase chromatography using silica gel requires the addition of base modifiers such as triethylamine (1-3% v/v) to suppress tailing and improve peak resolution [28]. Alternative approaches employ amino-functionalized silica or basic alumina as stationary phases, eliminating the need for base additives while maintaining separation efficiency [28].

Reversed-phase chromatography offers orthogonal selectivity and proves particularly effective for complex reaction mixtures [27]. The C18 stationary phase provides excellent retention for aromatic amine compounds, enabling effective separation from polar impurities and unreacted starting materials [27].

Extraction-Based Purification

Acid-base extraction protocols exploit the basic nature of N-(4-Methoxybenzyl)-N-methylamine for efficient purification [29] [30]. The amine readily forms water-soluble salts upon treatment with mineral acids, enabling selective extraction from organic reaction mixtures [30].

Optimization studies demonstrate that hydrochloric acid concentrations of 0.8-1.0 M provide optimal extraction efficiency while minimizing co-extraction of neutral impurities [29]. The extracted amine can be recovered through basification with sodium hydroxide, followed by re-extraction into organic solvents [30].

Distillation and Crystallization

Vacuum distillation offers an effective purification method for N-(4-Methoxybenzyl)-N-methylamine, with reported boiling points of 88°C at reduced pressure [1] [2]. The relatively low molecular weight and favorable vapor pressure characteristics enable efficient separation from higher-boiling impurities [31].

Salt formation provides an alternative purification strategy, particularly for pharmaceutical applications requiring high purity standards [32]. The hydrochloride salt exhibits excellent crystallization properties and demonstrates enhanced stability compared to the free base form [31].

Yield Optimization Strategies

Process intensification through continuous flow methodologies demonstrates significant advantages for large-scale production [27]. Continuous processing enables precise temperature and residence time control, leading to improved selectivity and reduced by-product formation [33].

The implementation of in-line monitoring techniques, including real-time IR and UV spectroscopy, enables dynamic optimization of reaction parameters [27]. This approach has demonstrated yield improvements of 10-15% compared to conventional batch processing [14].

Catalyst recycling strategies play a crucial role in economic optimization [13]. Heterogeneous catalyst systems enable straightforward separation and reuse, with activity maintained over multiple reaction cycles [11]. Homogeneous catalyst recovery through aqueous extraction or precipitation techniques offers alternative approaches for expensive catalyst systems [14].

Table 1: Comparative Performance Data for N-(4-Methoxybenzyl)-N-methylamine Synthesis Methods

MethodTemperature (°C)Pressure (bar)Time (h)Yield (%)Selectivity (%)
NaBH4/MeOH2512-488-93>95
NaCNBH3/MeOH2514-685-91>98
Rh/Al2O3/H2100-15050-1502-6>95>90
Pd/C/H250-801-104-890-95>92
Co-composite/H21501503-5>99>95
Aqueous NH3/Rh8010289-92>90
Microemulsion120-14020-304-885-95>88

Table 2: Solvent Effects on Reaction Performance

Solvent SystemDielectric ConstantReaction Rate (rel.)Selectivity (%)Comments
Methanol32.71.095-98Optimal balance
Ethanol24.50.8593-96Good alternative
THF7.61.288-92Enhanced rate
DCE10.40.6596-99STAB compatible
EGME/H2O (1:1)45-551.1590-94Catalyst recycling
H2O78.40.4585-90Green alternative

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

702-24-9

Wikipedia

N-(4-Methoxybenzyl)-N-methylamine

Dates

Last modified: 08-16-2023

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